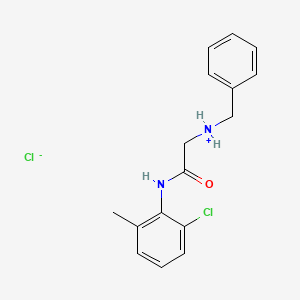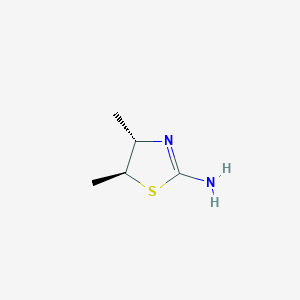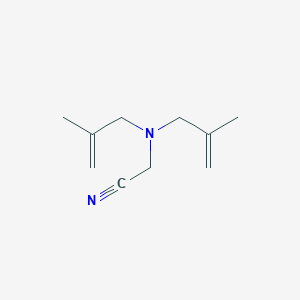
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials include substituted pyrimidines and pyrazines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations.
化学反応の分析
Types of Reactions
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher pteridine derivatives, while reduction may produce more reduced forms of the compound.
科学的研究の応用
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its role in biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic effects and drug development.
Industry: Utilizing its properties in various industrial applications, such as catalysis and material science.
作用機序
The mechanism of action of 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds to 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- include other pteridine derivatives such as:
- 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(methyl)
- 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(ethyl)
Uniqueness
The uniqueness of 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-7-(phenylmethyl)- lies in its specific structural features and functional groups, which confer distinct chemical and biological properties compared to other pteridine derivatives.
特性
分子式 |
C15H16N4O3 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
7-benzyl-1,3-dimethyl-7,8-dihydro-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C15H16N4O3/c1-18-12-11(14(21)19(2)15(18)22)17-13(20)10(16-12)8-9-6-4-3-5-7-9/h3-7,10,16H,8H2,1-2H3,(H,17,20) |
InChIキー |
QNZGSIGIRDODNR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(N2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


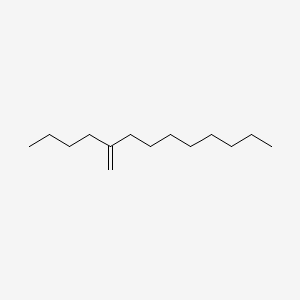
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
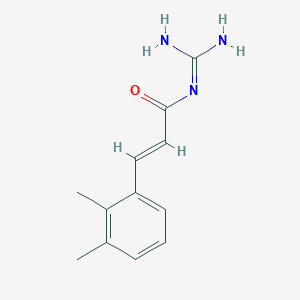

![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)

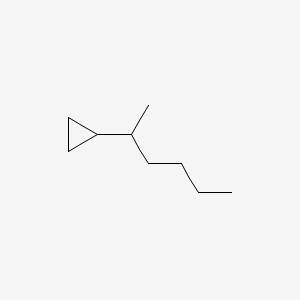
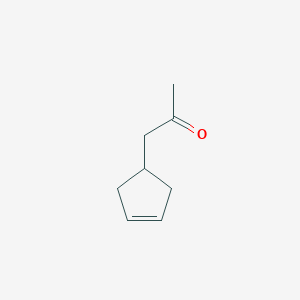
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)


